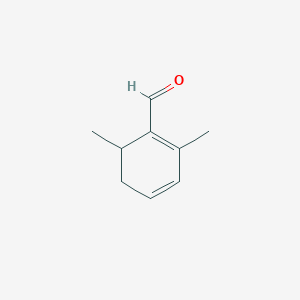
2,6-Dimethylcyclohexa-1,3-diene-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethylcyclohexa-1,3-diene-1-carbaldehyde is an organic compound with the molecular formula C9H12O It is a derivative of cyclohexadiene, characterized by the presence of two methyl groups at positions 2 and 6, and an aldehyde group at position 1
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylcyclohexa-1,3-diene-1-carbaldehyde can be achieved through several methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene derivative. Subsequent functionalization steps introduce the aldehyde group and the methyl substituents. Specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Diels-Alder reactions followed by selective oxidation and methylation processes. The use of continuous flow reactors and advanced purification techniques ensures high efficiency and product quality.
化学反応の分析
Types of Reactions
2,6-Dimethylcyclohexa-1,3-diene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: Reduction of the aldehyde group yields the corresponding alcohol.
Substitution: The methyl groups can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.
Major Products
Oxidation: Formation of 2,6-Dimethylcyclohexa-1,3-diene-1-carboxylic acid.
Reduction: Formation of 2,6-Dimethylcyclohexa-1,3-diene-1-methanol.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
2,6-Dimethylcyclohexa-1,3-diene-1-carbaldehyde finds applications in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of fragrances, flavors, and specialty chemicals.
作用機序
The mechanism of action of 2,6-Dimethylcyclohexa-1,3-diene-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes.
類似化合物との比較
Similar Compounds
2,3-Dimethylcyclohexa-1,3-diene: Similar structure but lacks the aldehyde group.
3,6-Dioxocyclohexa-1,4-diene-1-carbaldehyde: Contains additional oxygen atoms, leading to different reactivity.
1,3-Cyclohexadiene-1-carboxaldehyde, 2,6,6-trimethyl-: Features an extra methyl group, affecting its chemical properties.
Uniqueness
2,6-Dimethylcyclohexa-1,3-diene-1-carbaldehyde is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and potential applications. Its ability to undergo diverse chemical reactions and its utility in various research fields highlight its significance.
特性
CAS番号 |
88875-01-8 |
|---|---|
分子式 |
C9H12O |
分子量 |
136.19 g/mol |
IUPAC名 |
2,6-dimethylcyclohexa-1,3-diene-1-carbaldehyde |
InChI |
InChI=1S/C9H12O/c1-7-4-3-5-8(2)9(7)6-10/h3-4,6,8H,5H2,1-2H3 |
InChIキー |
YOMHSJJYGIGWJL-UHFFFAOYSA-N |
正規SMILES |
CC1CC=CC(=C1C=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















